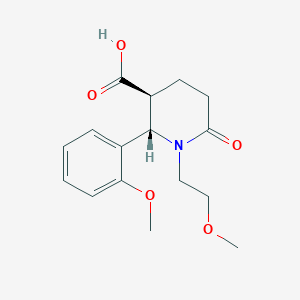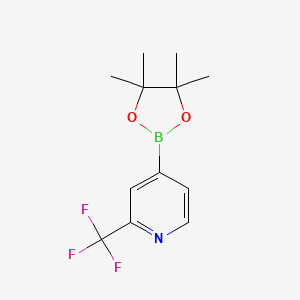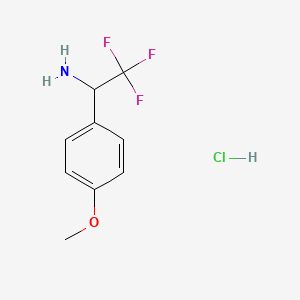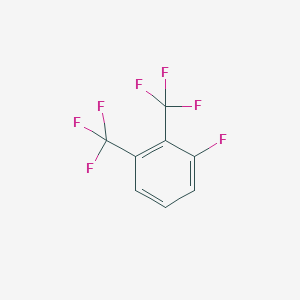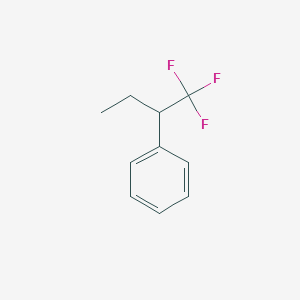
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol
Overview
Description
The compound “3-Fluoro-5-(pyridin-4-yl)pyridin-2-ol” is similar to the one you’re asking about . It has a molecular formula of C10H7FN2O and a molecular weight of 190.18 .
Synthesis Analysis
A catalyst-free synthesis method has been reported for the synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates . This method utilizes easily accessible N-hetaryl ureas and alcohols . It’s an environmentally friendly technique suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis
The molecular structure of the related compound “3-Fluoro-5-(pyridin-4-yl)pyridin-2-ol” consists of a pyridine ring with a fluorine atom and a hydroxyl group attached .Chemical Reactions Analysis
The synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates proceeds through the intermediate formation of hetaryl isocyanates .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound “3-Fluoro-5-(pyridin-4-yl)pyridin-2-ol” can be found on ChemicalBook .Scientific Research Applications
Phosphodiesterase Inhibitors
Phosphodiesterase inhibitors derived from the structure of KCA-1490, particularly those resembling the compound N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamide, have demonstrated significant anti-inflammatory effects in animal models. These inhibitors could be instrumental in the development of anti-inflammatory medications (Kojima et al., 2013).
Pyridine Exposure and Olfactory Mucosal Lesions
Research indicates that exposure to pyridine, a solvent used in various industries, can cause lesions in the olfactory epithelium in rats, even at concentrations as low as the current threshold limit value (TLV) of 5 ppm. This discovery is crucial for understanding the occupational hazards associated with pyridine and for formulating safety guidelines (Nikula & Lewis, 1994).
5-HT Receptor Agonists and Analgesia
The 5-HT receptor agonists, specifically F 13640 and F 13714, have been shown to significantly alleviate mechanical allodynia in a rat model of trigeminal neuropathic pain, indicating their potential as effective treatments for trigeminal neuralgia and related neuropathic conditions (Deseure et al., 2002).
Radiosynthesis and Imaging
Studies on 11C-PBB3, a PET probe, have provided insights into its radiosynthesis, photoisomerization, biodistribution, and metabolism. This probe shows promise for in vivo imaging of tau pathology in the human brain, with potential applications in the diagnosis and study of Alzheimer's disease and other tauopathies (Hashimoto et al., 2014).
Xanthine Oxidoreductase Inhibitors
FYX-051, a novel xanthine oxidoreductase inhibitor, has been explored for its treatment potential in gout and hyperuricemia. The compound and its metabolites were studied across various species, revealing unique aspects of its metabolism, including N-glucuronidation and N-glucosidation at specific positions of the triazole ring (Nakazawa et al., 2006).
Safety and Hazards
properties
IUPAC Name |
5-pyridin-4-yl-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)10-8(1-2-9(17)16-10)7-3-5-15-6-4-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOFQTJHUVDEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C2=CC=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



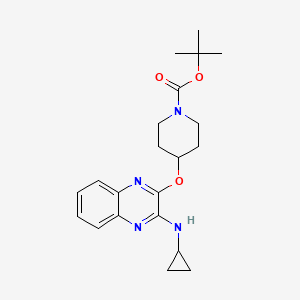
![3-[(Benzothiazol-2-yl)oxymethyl]piperidine](/img/structure/B1391050.png)
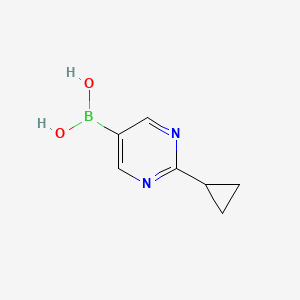


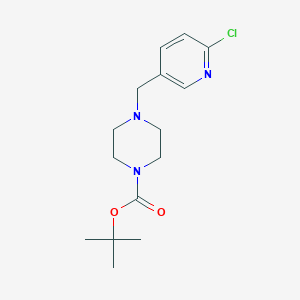
![3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1391058.png)
